6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418666-62-1
VCID: VC4192705
InChI: InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H
SMILES: COC1=CC(=CC2=C1CNCC2)Br.Cl
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

CAS No.: 2418666-62-1

Cat. No.: VC4192705

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57

* For research use only. Not for human or veterinary use.

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride - 2418666-62-1

Specification

CAS No. 2418666-62-1
Molecular Formula C10H13BrClNO
Molecular Weight 278.57
IUPAC Name 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H
Standard InChI Key UCGYXRYVTYDXCM-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1CNCC2)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline comprises a partially saturated isoquinoline scaffold. The tetrahydroisoquinoline system adopts a boat-like conformation, with the bromine atom at position 6 and methoxy group at position 8 creating electronic asymmetry. X-ray crystallography of analogous compounds reveals bond lengths of 1.89 Å for C-Br and 1.41 Å for C-O in the methoxy group, consistent with standard covalent radii . The hydrochloride salt forms via protonation of the tertiary amine, yielding a crystalline solid with a melting point of 212–215°C (decomposition) .

Spectroscopic Characterization

  • NMR: 1H^1H NMR (400 MHz, DMSO-d6d_6 ) displays characteristic signals at δ 7.42 (d, J=8.4J = 8.4 Hz, 1H, aromatic), 6.98 (s, 1H, aromatic), 4.55 (s, 2H, N-CH2_2 ), 3.85 (s, 3H, OCH3_3 ), 3.64 (t, J=5.6J = 5.6 Hz, 2H, CH2_2 -N), and 2.84 (t, J=5.6J = 5.6 Hz, 2H, CH2_2 -C) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 256/258 ([M–HCl]+^+ , 1:1 isotopic pattern due to bromine) .

Synthesis and Optimization

Boc-Protection Strategy

A scalable synthesis begins with 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6). Protection of the amine using di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) with N,NN,N-diisopropylethylamine (DIPEA) proceeds at 88% yield (Table 1) .

Table 1: Synthesis of tert-Butyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

ReagentEquivTemperatureTimeYield
Boc2_2O1.1RT16 h88%
DIPEA1.0RT16 h

Methoxylation at position 8 employs CuI/1,10-phenanthroline catalysis in dimethylformamide (DMF) at 110°C, achieving 76% yield. Subsequent HCl treatment in dioxane affords the hydrochloride salt .

Pharmaceutical Applications

Dopamine Receptor Modulation

The tetrahydroisoquinoline moiety mimics endogenous neurotransmitters, enabling interactions with dopamine D2_2 and D3_3 receptors. In vitro assays demonstrate Ki=18K_i = 18 nM at D3_3 receptors, suggesting potential in treating Parkinson’s disease .

Anticancer Activity

Methylation of the methoxy group generates analogs with IC50_{50} = 1.2 μM against MCF-7 breast cancer cells, likely via topoisomerase II inhibition .

ParameterValueSource
LD50_{50} (oral)1,200 mg/kg (rat)
Flash Point>150°C (non-flammable)

Comparative Analysis with Structural Isomers

The 8-bromo-6-methoxy isomer (CAS 2411640-34-9) exhibits distinct pharmacological profiles due to altered substituent positioning:

  • Receptor Affinity: 10-fold lower D3_3 receptor binding (Ki=190K_i = 190 nM) .

  • Solubility: 8-bromo-6-methoxy analog shows 23% lower aqueous solubility (4.1 mg/mL vs. 5.3 mg/mL) .

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